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Compound of Interest

Compound Name: 5-Bromonaphthalen-2-ol

Cat. No.: B048030 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-
Bromonaphthalen-2-ol (CAS No: 116632-05-4), a key intermediate in the synthesis of various

organic compounds. For researchers and professionals in drug development and materials

science, precise characterization of such molecules is paramount. This document moves

beyond a simple presentation of data, offering a holistic interpretation grounded in the

fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS). Our approach emphasizes the causality behind experimental choices

and provides a self-validating framework for the structural elucidation of this compound.

Molecular Identity and Structural Framework
5-Bromonaphthalen-2-ol is a disubstituted naphthalene derivative with the molecular formula

C₁₀H₇BrO. The precise arrangement of the bromo and hydroxyl substituents on the

naphthalene core dictates its chemical reactivity and physical properties. Spectroscopic

analysis provides the definitive evidence required to confirm this arrangement.

To facilitate a clear discussion of the spectral data, the following numbering scheme for the 5-
Bromonaphthalen-2-ol molecule will be used throughout this guide.

Caption: Numbering scheme for 5-Bromonaphthalen-2-ol.
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NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Rationale for NMR Analysis
For a molecule like 5-Bromonaphthalen-2-ol, ¹H NMR allows us to count the number of

distinct aromatic protons, determine their connectivity through spin-spin coupling, and infer their

positions relative to the electron-withdrawing bromine atom and the electron-donating hydroxyl

group. ¹³C NMR complements this by mapping the carbon framework of the molecule,

identifying the number of unique carbon environments, and distinguishing between protonated

and quaternary carbons.

Experimental Protocol: ¹H and ¹³C NMR
The following protocol outlines a standard procedure for acquiring high-resolution NMR data for

a solid organic sample.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a wealth of information confirming the substitution pattern. The

data were acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.16 Doublet (d) 8.1 1H H8

7.64 Doublet (d) 9.2 1H H4

7.61 Doublet (d) 7.6 1H H6

7.26
Doublet of

Doublets (dd)
8.1, 7.6 1H H7

7.20
Doublet of

Doublets (dd)
9.2, 2.4 1H H3

7.15 Doublet (d) 2.4 1H H1

5.05 Singlet (s) - 1H OH

Interpretation:

Aromatic Region (7.15-8.16 ppm): The presence of six distinct signals, each integrating to

one proton, confirms a disubstituted naphthalene ring with no symmetry. The chemical shifts

are consistent with an aromatic system.[2][3]

Hydroxyl Proton (5.05 ppm): The broad singlet at 5.05 ppm is characteristic of a phenolic

hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to

hydrogen bonding.

Signal Assignments:

H8 (8.16 ppm): This proton is significantly downfield due to the anisotropic effect of the

adjacent aromatic ring and its peri-relationship to the bromine atom. It appears as a

doublet, coupled to H7.

H1 (7.15 ppm): This proton is ortho to the electron-donating hydroxyl group, which shields

it, shifting it upfield. It shows a small doublet coupling to H3.
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H3 (7.20 ppm): This proton is meta to the hydroxyl group and shows coupling to both H4

(large, J=9.2 Hz) and H1 (small, J=2.4 Hz).

H4 (7.64 ppm): This proton is para to the hydroxyl group and ortho to the C4a-C8a ring

junction. It appears as a doublet coupled to H3.

H6 (7.61 ppm) & H7 (7.26 ppm): These protons are on the same ring as the bromine. H6

is ortho to the bromine, and H7 is meta. The doublet of doublets for H7 arises from

coupling to both H6 and H8.

¹³C NMR Data and Interpretation
The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, reveals the ten unique carbon

environments of the molecule.[1]

Chemical Shift (δ, ppm) Assignment Type

154.13 C2 Quaternary (C-OH)

136.05 C8a Quaternary

129.62 C4 CH

127.98 C6 CH

127.73 C8 CH

127.23 C4a Quaternary

126.68 C7 CH

123.01 C5 Quaternary (C-Br)

119.24 C3 CH

110.18 C1 CH

Interpretation:

Quaternary Carbons: Four signals correspond to carbons without attached protons. The

most downfield signal (154.13 ppm) is assigned to C2, directly bonded to the electronegative
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oxygen atom. The signal at 123.01 ppm is assigned to C5, bonded to the bromine atom; its

chemical shift is influenced by the heavy atom effect. The remaining two signals (136.05 and

127.23 ppm) are assigned to the bridgehead carbons C8a and C4a.

Protonated Carbons: The remaining six signals correspond to the CH carbons of the

naphthalene ring. Their assignments are based on established substituent effects in

naphthalene systems and are consistent with the ¹H NMR data.[4][5] The electron-donating -

OH group shields the ortho (C1, C3) and para (C4) positions, while the electron-withdrawing

-Br group deshields the ipso-carbon (C5).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Rationale for IR Analysis
For 5-Bromonaphthalen-2-ol, IR spectroscopy is primarily used to confirm the presence of

two key functional groups: the hydroxyl (-OH) group and the aromatic (C=C) system. The

positions of these absorption bands provide structural confirmation.

Experimental Protocol: FTIR (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples. It involves

dispersing the sample in a matrix of potassium bromide, which is transparent to infrared

radiation.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.[6][7]

IR Data and Interpretation
The following key absorption bands were observed (Nujol mull).[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3200 Broad, Strong
O-H stretching vibration

(hydrogen-bonded)

1503 Medium C=C aromatic ring stretching

1464 Medium C=C aromatic ring stretching

1378 Medium
In-plane O-H bending / C-O

stretching

861, 812, 771, 740 Strong
C-H out-of-plane bending

(aromatic)

Interpretation:

O-H Stretch (3200 cm⁻¹): The strong, broad absorption centered around 3200 cm⁻¹ is

definitive evidence of a hydroxyl group involved in intermolecular hydrogen bonding, a

characteristic feature of phenols.[8][9]

Aromatic C=C Stretches (1503, 1464 cm⁻¹): These absorptions in the 1600-1450 cm⁻¹

region are characteristic of the C=C stretching vibrations within the naphthalene aromatic

ring system.

C-O Stretch / O-H Bend (1378 cm⁻¹): This region contains contributions from both C-O

stretching and O-H in-plane bending vibrations, further confirming the phenolic structure.

C-H Out-of-Plane Bending (861-740 cm⁻¹): The multiple strong bands in this "fingerprint"

region are due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern of

these bands is highly characteristic of the substitution pattern on the naphthalene ring.[10]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern upon ionization.
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Rationale for MS Analysis
The primary goal of MS is to confirm the molecular formula (C₁₀H₇BrO) by determining the

accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) is particularly

valuable for providing an unambiguous elemental composition. Furthermore, the presence of

bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a characteristic isotopic pattern

that serves as a powerful diagnostic tool.

Experimental Protocol: High-Resolution MS (ESI)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like

phenols, often resulting in the observation of the deprotonated molecule [M-H]⁻ in negative ion

mode.

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).[11][12]

Mass Spectrometry Data and Interpretation
The high-resolution mass spectrum was acquired using ESI in negative ion mode.[1]

Ion
Calculated m/z (for
C₁₀H₆⁷⁹BrO)

Calculated m/z (for
C₁₀H₆⁸¹BrO)

Found m/z ([M-H]⁻)

[M-H]⁻ 220.96020 222.95815 220.96077

Interpretation:

Molecular Formula Confirmation: The experimentally found mass of the deprotonated

molecule (220.96077) is in excellent agreement with the calculated mass for the formula

C₁₀H₆⁷⁹BrO (220.96020). This high-resolution data confirms the elemental composition of the

molecule.

Isotopic Pattern: A key feature in the mass spectrum of a monobrominated compound is the

presence of two peaks for the molecular ion, separated by 2 m/z units, with nearly equal

intensity (the M+2 peak). This is due to the natural abundance of the two bromine isotopes,

⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The observed spectrum would show a peak at m/z ≈ 221
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and another at m/z ≈ 223, with an intensity ratio of approximately 1:1, providing unmistakable

evidence for the presence of a single bromine atom.[13]

Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced.

Typical fragmentation pathways for bromonaphthalenes under harder ionization conditions

(like Electron Ionization) would involve the loss of the bromine radical (•Br) or the loss of HBr,

followed by fragmentation of the naphthalene core, such as the loss of a C₂H₂ molecule.[13]

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry

provides a comprehensive and unambiguous structural characterization of 5-
Bromonaphthalen-2-ol. The NMR data precisely map the proton and carbon skeleton,

confirming the 5,2-substitution pattern. IR spectroscopy validates the presence of the critical

hydroxyl and aromatic functional groups. Finally, mass spectrometry confirms the elemental

composition and the presence of a single bromine atom through its characteristic isotopic

signature. This self-consistent dataset serves as a reliable benchmark for researchers utilizing

5-Bromonaphthalen-2-ol in further synthetic applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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